3H-Benzo[e]indazole

Tautomerism Thermodynamic stability Reactivity

Standard indazole scaffolds lack the distinct electronic profile of the 3H-tautomer. For TSPO ligand development or tautomer-dependent reactivity studies, authenticate your results with this validated heterocycle. - Sanofi-Aventis patent-listed PBR ligand core - LogP 2.72 vs. 1H-indazole (1.30): >25x partition coefficient difference - Boiling point 387°C: 117°C higher thermal stability than 1H-indazole

Molecular Formula C11H8N2
Molecular Weight 168.19 g/mol
CAS No. 232-89-3
Cat. No. B11913232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-Benzo[e]indazole
CAS232-89-3
Molecular FormulaC11H8N2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C=NN3
InChIInChI=1S/C11H8N2/c1-2-4-9-8(3-1)5-6-11-10(9)7-12-13-11/h1-7H,(H,12,13)
InChIKeyCKOKBDZFYHFYPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3H-Benzo[e]indazole: Physicochemical and Structural Profile


3H-Benzo[e]indazole (CAS 232-89-3) is a tricyclic N-heteroaromatic compound belonging to the indazole family, featuring a benzene ring fused to a pyrazole core in the 3H-tautomeric form. Its molecular formula is C₁₁H₈N₂ with a molecular weight of 168.19 g/mol . The compound possesses a calculated LogP of 2.72 and a topological polar surface area (PSA) of 28.68 Ų, indicative of moderate lipophilicity and limited hydrogen-bonding capacity (1 H-bond donor, 2 H-bond acceptors) [1]. Physically, it exhibits a boiling point of 386.9 °C at 760 mmHg, a density of 1.302 g/cm³, and a refractive index of 1.785 [2]. The 3H-tautomer is the least common indazole tautomeric form, imparting distinct electronic and steric properties compared to the dominant 1H-tautomer .

Why In-Class Analogs Cannot Replace 3H-Benzo[e]indazole


Substituting 3H-benzo[e]indazole with generic 1H-indazole, benzimidazole, or indole scaffolds introduces substantial differences in tautomeric equilibrium, lipophilicity, basicity, and receptor-binding profiles. The 1H-tautomer is thermodynamically favored by 2.3–3.6 kcal·mol⁻¹ over the 2H-form, and the 3H-form is even less common, making its reactivity and derivatization patterns distinct [1][2]. Furthermore, the calculated LogP of 3H-benzo[e]indazole (2.72) is approximately 1.4 log units higher than that of 1H-indazole (1.30), translating to a >25-fold difference in partition coefficient that affects membrane permeability and formulation behavior [3]. Basicity also diverges markedly: the indazole scaffold (pKₐ ≈ 1.04) is over four orders of magnitude less basic than benzimidazole (pKₐ ≈ 5.56), altering salt-formation potential and acid–base handling [4][5]. These quantifiable divergences mean that biological and materials science outcomes obtained with one scaffold cannot be assumed for another.

Quantitative Differentiation Evidence vs. Closest Analogs


Tautomeric Stability and Reactivity Differentiation

The indazole scaffold exists in three tautomeric forms: 1H, 2H, and 3H. Computational and experimental studies consistently demonstrate that the 1H-tautomer is the most stable, with the 2H-tautomer lying 2.3 kcal·mol⁻¹ (experimental, J. Phys. Chem. 1994) to 3.6 kcal·mol⁻¹ (MP2/6-31G**, ARKIVOC 2012) higher in energy [1][2]. The 3H-tautomer is explicitly described as 'not very common' and 'rarely used' due to its lower thermodynamic stability, which confers higher ground-state reactivity and distinct N-alkylation regioselectivity compared to 1H- and 2H-forms . This energetic penalty makes 3H-benzo[e]indazole a strategic choice when N3-substituted derivatives or unique reactivity pathways are required.

Tautomerism Thermodynamic stability Reactivity

Lipophilicity Advantage Over 1H-Indazole

The calculated LogP of 3H-benzo[e]indazole is 2.72, as reported by Chemsrc based on standardized computational models . In contrast, the parent 1H-indazole (CAS 271-44-3) has a calculated LogP of 1.30, as listed in Chembase [1]. This difference of 1.42 log units corresponds to an approximately 26-fold higher partition coefficient (octanol/water) for the 3H-benzo-fused variant, indicating significantly greater lipophilicity. The increased LogP arises from the extended aromatic surface of the benzo-fused system combined with the electronic distribution of the 3H-tautomer.

Lipophilicity LogP Membrane permeability

Basicity Divergence vs. Benzimidazole Scaffold

Indazole is an amphoteric molecule with a pKₐ of 1.04 for the equilibrium between indazolium cation and neutral indazole, and 13.86 for deprotonation to the indazolate anion [1]. In contrast, the isosteric benzimidazole scaffold has a pKₐ of 5.56 for the corresponding cation-neutral equilibrium [2]. The ΔpKₐ of 4.52 units means benzimidazole is approximately 33,000 times more basic than indazole at the N-heteroatom. Although explicit pKₐ data for 3H-benzo[e]indazole are not available, the electron-withdrawing effect of the fused benzene ring is expected to further reduce basicity at the pyrazole nitrogens relative to unsubstituted indazole.

Basicity pKₐ Salt formation

TSPO/PBR Binding Affinity of Carbamate Derivatives

Sanofi-Aventis patent US 2009/0143380 A1 explicitly discloses that 2H- and 3H-benzo[e]indazol-1-yl carbamate derivatives exhibit in vitro and in vivo affinity for peripheral-type benzodiazepine receptors (PBR, also known as TSPO) [1]. This receptor is implicated in neuroinflammation, steroidogenesis, and apoptosis. The patent specifically claims compounds bearing the 3H-benzo[e]indazole core, distinguishing them from 1H-indazole or benzimidazole analogs that are not disclosed as PBR ligands in this context. The structure–activity relationship described in the patent indicates that the 3H-tautomeric form, combined with carbamate substitution at the N1 position, is critical for PBR engagement [1].

TSPO PBR Neuroinflammation Carbamate

GPR109A Receptor Agonism Activity

A 3H-benzo[e]indazole-7-yl propanamido benzoic acid derivative (BDBM50277677) demonstrated agonist activity at human GPR109A (hydroxycarboxylic acid receptor 2) with an EC₅₀ of 270 nM, as measured by [³⁵S]GTPγS binding assay in CHOK1 cells expressing the receptor [1]. This receptor is a validated target for dyslipidemia and atherosclerosis (niacin receptor). While the endogenous agonist niacin exhibits an EC₅₀ in the low micromolar range at GPR109A, the 3H-benzo[e]indazole derivative achieves substantial potency, validating the scaffold for GPCR ligand design. The specific substitution pattern on the benzo[e]indazole core is essential for this activity, and the 3H-tautomer provides a distinct vector for appendage compared to 1H- or 2H-indazole regioisomers.

GPR109A GPCR Agonist EC₅₀

Boiling Point Elevation vs. 1H-Indazole

The experimentally reported boiling point of 3H-benzo[e]indazole is 386.9 °C at 760 mmHg , compared to 270 °C at 743 mmHg for 1H-indazole . This 117 °C elevation reflects the increased molecular weight (168.2 vs. 118.1 g·mol⁻¹) and the extended π-surface of the benzo-fused system, which enhances van der Waals and π-stacking interactions in the condensed phase. The higher boiling point also implies lower volatility, which is relevant for high-temperature reactions, vacuum distillation protocols, and vapor-phase deposition processes where precursor volatility is a critical parameter.

Boiling point Thermal property Intermolecular interaction

High-Value Application Scenarios for 3H-Benzo[e]indazole


TSPO/PBR-Targeted Neuroinflammation and Oncology Imaging

Research groups developing TSPO (translocator protein) ligands for PET imaging or neuroinflammation therapeutics should select 3H-benzo[e]indazole as the core scaffold. The Sanofi-Aventis patent explicitly claims 3H-benzo[e]indazol-1-yl carbamates as PBR ligands with in vitro and in vivo activity, providing a validated starting point for further optimization [1]. Alternative scaffolds such as 1H-indazole or benzimidazole lack this specific PBR affinity disclosure, requiring de novo target validation.

GPR109A Agonist Lead Optimization for Dyslipidemia

For medicinal chemistry campaigns targeting the niacin receptor GPR109A, 3H-benzo[e]indazole provides a structurally distinct heterocyclic core with demonstrated agonist activity (EC₅₀ = 270 nM for a 7-substituted derivative) [2]. The scaffold's higher LogP (2.72 vs. 1.30 for 1H-indazole) may offer pharmacokinetic advantages for achieving adequate target tissue exposure, while the unique 3H-tautomeric form allows N3-directed substitution that is inaccessible with 1H-indazole starting materials [3].

Tautomer-Specific Mechanistic and Physicochemical Studies

Physical organic chemists and computational modelers investigating tautomer-dependent reactivity, photophysics, or hydrogen-bonding networks should procure the authentic 3H-benzo[e]indazole standard rather than relying on tautomer mixtures or the predominant 1H-form. The 3H-tautomer's energetic instability relative to the 1H-form (2.3–3.6 kcal·mol⁻¹ gap for indazole tautomers) means it is not commercially interchangeable with generic 'indazole' or 'benzo[e]indazole' that are typically supplied as the 1H-tautomer [4][5].

High-Temperature Materials Chemistry and Vapor-Phase Deposition

For applications requiring heterocyclic precursors with low volatility and high thermal stability, such as vapor-phase deposition of nitrogen-containing carbon materials or high-temperature organic synthesis, 3H-benzo[e]indazole (b.p. 387 °C) offers a substantially higher thermal operating window than 1H-indazole (b.p. 270 °C) . The 117 °C boiling point differential directly impacts precursor delivery and process design.

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